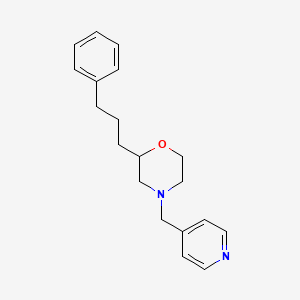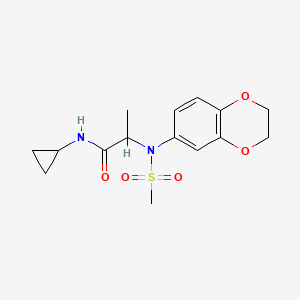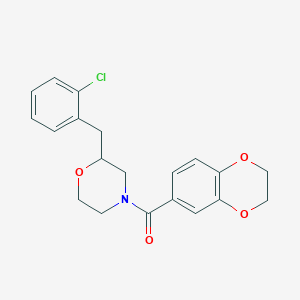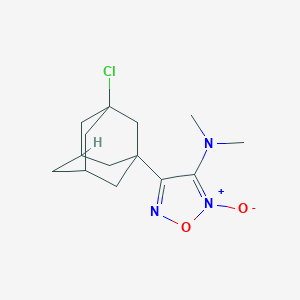
2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine, also known as PPM, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. PPM is a morpholine derivative that has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine acts as a dopamine reuptake inhibitor and a GABA receptor modulator. 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine binds to the dopamine transporter and prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine also modulates the activity of GABA receptors, leading to an increase in GABAergic neurotransmission. The combined effect of dopamine and GABA modulation has been shown to have a beneficial effect on neurological disorders.
Biochemical and Physiological Effects:
2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine has been shown to have various biochemical and physiological effects, including an increase in dopamine levels, an improvement in cognitive function, a reduction in anxiety and depression, and a decrease in neuroinflammation. 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine has also been shown to have a neuroprotective effect by reducing oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine has several advantages for lab experiments, including its ability to cross the blood-brain barrier, its low toxicity, and its potential as a therapeutic agent. However, 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine has some limitations, including its high cost, its limited availability, and the need for further research to establish its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine, including the development of new synthesis methods to improve the yield and reduce the cost of 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine. Further studies are needed to establish the safety and efficacy of 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine as a therapeutic agent for neurological disorders. The potential use of 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine in the study of other physiological and biochemical processes, such as the regulation of the immune system and the modulation of gene expression, should also be explored.
Métodos De Síntesis
2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine can be synthesized using various methods, including the reaction between 3-phenylpropylamine and 4-pyridinemethanol in the presence of a catalyst, such as HCl or H2SO4. Another method involves the reaction between 3-phenylpropylamine and 4-chloromethylmorpholine in the presence of a base, such as NaOH or KOH. The yield of 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Aplicaciones Científicas De Investigación
2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine has been used in various scientific research studies, including its application in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine has also been used in the study of the function of the central nervous system, such as the regulation of dopamine release and the modulation of GABAergic neurotransmission. 2-(3-phenylpropyl)-4-(4-pyridinylmethyl)morpholine has shown potential as a therapeutic agent due to its ability to cross the blood-brain barrier and its low toxicity.
Propiedades
IUPAC Name |
2-(3-phenylpropyl)-4-(pyridin-4-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-5-17(6-3-1)7-4-8-19-16-21(13-14-22-19)15-18-9-11-20-12-10-18/h1-3,5-6,9-12,19H,4,7-8,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFONLLNUCBWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=NC=C2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0115552.P001 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)propanoyl]-3,3-dimethyl-2-piperazinone](/img/structure/B6122646.png)

![N-ethyl-5-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6122665.png)

![1-(3-fluorobenzyl)-4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6122683.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-({methyl[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6122689.png)

![N-(4-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B6122698.png)
![N-[4-(aminocarbonyl)phenyl]-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide](/img/structure/B6122702.png)
![N-[2-(diphenylmethoxy)ethyl]-2-propanamine hydrochloride](/img/structure/B6122707.png)
![2-[(4-benzoyl-1-piperazinyl)methyl]-4-bromophenol](/img/structure/B6122728.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6122734.png)
![3-{1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6122744.png)